4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
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Overview
Description
4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexane ring substituted with a carboxylic acid group and a pyrazole moiety linked via a propanamido group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Amidation Reaction: The pyrazole derivative is then reacted with 2-bromopropanoic acid to form the 2-(1H-pyrazol-1-yl)propanamide intermediate.
Cyclohexane Carboxylation: The final step involves the amidation of cyclohexane-1-carboxylic acid with the 2-(1H-pyrazol-1-yl)propanamide intermediate under dehydrating conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various amides, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or metabolic pathways.
Industry
Industrially, the compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the carboxylic acid and amide groups can form electrostatic and hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-[2-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrazole.
4-[2-(1H-triazol-1-yl)propanamido]cyclohexane-1-carboxylic acid: Contains a triazole ring, offering different electronic and steric properties.
4-[2-(1H-tetrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid: Features a tetrazole ring, which can enhance binding affinity in biological systems.
Uniqueness
The unique combination of a pyrazole ring with a cyclohexane carboxylic acid backbone in 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid provides distinct chemical and biological properties. The pyrazole ring offers specific electronic characteristics and potential for hydrogen bonding, while the cyclohexane ring provides structural rigidity and hydrophobic interactions.
This detailed overview highlights the versatility and potential applications of this compound in various scientific and industrial fields
Properties
IUPAC Name |
4-(2-pyrazol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(4-6-11)13(18)19/h2,7-11H,3-6H2,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMGYAVEDVEHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)C(=O)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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